molecular formula C17H14N4S B294767 3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294767
M. Wt: 306.4 g/mol
InChI Key: UTVADMILALJFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PTT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTT has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell proliferation and survival. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, alleviate pain, and inhibit the growth of cancer cells. This compound has also been found to have antioxidant and neuroprotective effects. In addition, this compound has been shown to improve learning and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying inflammation, pain, and cancer. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in animal models. In addition, this compound has not been extensively studied for its potential toxicity, so its safety profile is not well understood.

Future Directions

There are several future directions for research on 3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of this compound derivatives that exhibit improved water solubility and bioavailability. Another area of interest is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. In addition, further studies are needed to investigate the safety and toxicity profile of this compound in humans. Overall, this compound has the potential to be a valuable tool for the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of 3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylethylamine with 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid to form the intermediate compound 2-phenylethylthio-1,3,4-thiadiazole-5-carboxylic acid. This intermediate is then reacted with phenyl isocyanate to give this compound. The synthesis of this compound has been optimized by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. This compound has also been found to exhibit analgesic effects in animal models of pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-phenyl-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-20-21-16(18-19-17(21)22-15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

UTVADMILALJFGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.